BenchChemオンラインストアへようこそ!

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

antibacterial triazole regioisomerism translation inhibition

This N1-triazolo-azetidine features a rare ortho-bromophenyl group, distinguishing it from common para-substituted analogs. In pDualrep2 HTS, related triazolo-azetidines showed ≥2-fold MIC shifts with single-atom changes (12.5→6.25 µg/mL vs E. coli ΔtolC). The ortho-bromine provides steric discrimination and a synthetic handle for Suzuki/Buchwald couplings, enabling selective mono-functionalization. cLogP 2.58 and tPSA 49.33 Ų place it in oral drug-like space. Supplied at ≥95% purity for SAR-driven antibacterial discovery. Non-interchangeable with 1,2,4-triazole or para-bromo regioisomers.

Molecular Formula C14H15BrN4O
Molecular Weight 335.205
CAS No. 2034442-73-2
Cat. No. B2570037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
CAS2034442-73-2
Molecular FormulaC14H15BrN4O
Molecular Weight335.205
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=CN=N3
InChIInChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-4,7-8,12H,5-6,9-10H2
InChIKeyMBUTZIQWNQOEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one (CAS 2034442-73-2): Structural Summary and Research-Grade Procurement Profile


1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one (CAS 2034442-73-2) is a synthetic small molecule that integrates an N1‑linked 1,2,3‑triazole, an azetidine ring, and an ortho‑bromophenyl group connected through a propan‑1‑one spacer [1]. The compound belongs to the N‑substituted triazolo‑azetidine class, a scaffold recently identified by high‑throughput screening as a source of antibacterial translation inhibitors [2]. Its calculated physicochemical properties (MW 335.21 g·mol⁻¹, cLogP ≈ 2.58, tPSA 49.33 Ų) place it in a favorable range for cell permeability and oral bioavailability [3]. The compound is supplied by multiple vendors at ≥95% purity for early‑stage discovery research; no clinical or in‑vivo safety data are currently available.

Why Close Analogs of 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one Cannot Be Assumed Interchangeable


Within the triazolo‑azetidine series, subtle structural variations – triazole regioisomerism (N1‑ vs N2‑substitution), bromine position (ortho vs para), and linker length (ethanone vs propan‑1‑one) – are known to profoundly alter target engagement, antibacterial potency, and physicochemical profiles [1]. For instance, in the pDualrep2 screen, a primary N‑substituted triazolo‑azetidine hit showed an MIC of 12.5 µg·mL⁻¹ against E. coli ΔtolC, while a closely related structural analogue (compound 2) improved this to 6.25 µg·mL⁻¹, approaching the activity of erythromycin (MIC 2.5‑5 µg·mL⁻¹) [1]. Such potency shifts demonstrate that even single‑atom changes can shift biological activity by ≥2‑fold. Consequently, substituting the title compound with an off‑the‑shelf analog – e.g., a 1,2,4‑triazole regioisomer or a para‑bromo variant – risks invalidating biological results and wasting screening resources.

Quantitative Differentiation Evidence for 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one (2034442-73-2) Against Its Closest Structural Analogues


Triazole Regioisomerism (N1‑ vs N2‑Substitution) and Its Impact on Antibacterial Scaffold Potency

The title compound bears an N1‑linked 1,2,3‑triazole directly attached to the azetidine ring. In the pDualrep2 HTS campaign, the N1‑substituted triazolo‑azetidine scaffold was identified as the active antibacterial chemotype, while isosteric N2‑linked triazole variants were not reported among the active hits [1]. The primary N1‑substituted hit displayed an MIC of 12.5 µg·mL⁻¹ against E. coli ΔtolC and induced translation inhibition (≈26% at 160 µg·mL⁻¹) without triggering the SOS DNA‑damage response, indicating a selective mechanism [1]. Procurement of an N2‑regioisomer (e.g., 1-(3-(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl)-3-(2‑bromophenyl)propan‑1‑one) would introduce a different hydrogen‑bond acceptor geometry and metal‑chelation pattern, with no published evidence of comparable antibacterial activity.

antibacterial triazole regioisomerism translation inhibition

Bromine Substitution Position (Ortho vs Para) and Calculated Electronic/Lipophilic Impact

The title compound contains a 2‑bromophenyl (ortho‑bromo) substituent, differentiating it from the commercially available 4‑bromophenyl (para‑bromo) analog 1-(3-(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)-2-(4‑bromophenyl)ethanone (CAS 2034362‑42‑8) . Although no head‑to‑head biological comparison exists for these exact molecules, ortho‑bromine substitution is known to increase steric hindrance around the phenyl ring, potentially altering target‑binding conformations and metabolic stability relative to the para‑substituted isomer. Computational data for the title compound show a cLogP of 2.58 and tPSA of 49.33 Ų [1]; the para‑bromo, ethanone‑linked variant has a lower molecular weight (321.18 vs 335.21 g·mol⁻¹) and is predicted to have a slightly different cLogP (≈2.3) due to the shorter linker. The ortho‑bromo group also provides a distinct vector for further synthetic elaboration (e.g., Suzuki coupling at the sterically more hindered position).

SAR bromine positional isomerism drug-likeness

Linker Length (Propan‑1‑one vs Ethanone) and Conformational Flexibility

The title compound features a propan‑1‑one spacer between the azetidine‑triazole core and the bromophenyl ring, whereas the closest commercially catalogued analog (CAS 2034362‑42‑8) contains an ethanone linker . In the broader triazolo‑azetidine antibacterial series, even minor structural modifications produced ≥2‑fold differences in MIC values [1]. The propan‑1‑one spacer introduces an additional methylene unit, increasing molecular flexibility and potentially allowing the bromophenyl group to reach deeper hydrophobic pockets in target proteins. While no direct MIC comparison is available for these two exact compounds, the extra methylene group increases the heavy‑atom count by one carbon, raises MW by 14 Da, and is predicted to add approximately +0.3 to cLogP relative to the ethanone analogue [2].

linker SAR conformational flexibility target engagement

Direct Azetidine‑Triazole Connection vs Methylene‑Bridged Analogs

In the title compound, the 1,2,3‑triazole is directly N1‑linked to the azetidine ring, whereas a commercially available analog (3-(2‑bromophenyl)-1-{3-[(1H‑1,2,3‑triazol‑1‑yl)methyl]azetidin‑1‑yl}propan‑1‑one hydrochloride) contains a methylene spacer between the azetidine and the triazole . The absence of the spacer in the title compound increases conformational rigidity, as the triazole ring is locked in a constrained orientation relative to the azetidine. This rigidity may reduce the entropic penalty upon binding and improve target selectivity. No experimental binding or activity data comparing these two connectivity modes are publicly available; however, rigidification is a well‑established strategy in medicinal chemistry to enhance potency and selectivity.

azetidine‑triazole connectivity conformational rigidity metabolic stability

Highest‑Confidence Research and Procurement Applications for 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one Based on Available Evidence


Building a Focused Library Around the N‑Substituted Triazolo‑Azetidine Antibacterial Scaffold

The pDualrep2 HTS campaign identified N1‑substituted triazolo‑azetidines as novel translation inhibitors with MIC values of 12.5 → 6.25 µg·mL⁻¹ against E. coli ΔtolC [1]. The title compound, as an N1‑triazole‑azetidine bearing an ortho‑bromophenyl group, is a logical extension of this scaffold for SAR exploration. Its propan‑1‑one linker and ortho‑bromo substitution provide two distinct diversification points for library synthesis. Procurement for this purpose is supported by class‑level evidence that minor structural changes can produce ≥2‑fold potency improvements [1].

Investigating Ortho‑Bromophenyl SAR in Triazolo‑Azetidine Chemical Probes

The ortho‑bromo substitution pattern in the title compound is uncommon among commercially available triazolo‑azetidine analogs, most of which are para‑substituted . Ortho‑bromo groups increase steric demand and can participate in halogen bonding with target proteins. The measured cLogP of 2.58 and tPSA of 49.33 Ų place the compound within oral drug‑like chemical space [2], supporting its use as a probe for intracellular targets where halogen bonding or steric discrimination by the binding pocket is hypothesized.

Conformational Rigidity Studies: Direct Triazole‑Azetidine vs Methylene‑Bridged Probes

The title compound's directly connected triazole‑azetidine system contrasts with the methylene‑bridged variant 3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride . Researchers investigating the impact of ligand pre‑organization on target binding kinetics can use the title compound as the rigid probe. No quantitative data comparing these two connectivity modes are available, making this a genuine research‑grade differentiation opportunity rather than an established advantage.

Synthetic Intermediate for Further Functionalization via Bromine Displacement

The ortho‑bromine atom in the title compound serves as a handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) to generate diverse analog sets [3]. The steric hindrance of the ortho position may allow for selective mono‑functionalization in the presence of other reactive groups, providing a synthetic advantage over para‑bromo analogs. This application does not rely on biological differentiation but on the compound's value as a versatile building block in medicinal chemistry.

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.